molecular formula C7H17ClN2 B3059831 1,2,2-Trimethylpiperazine hydrochloride CAS No. 1312784-54-5

1,2,2-Trimethylpiperazine hydrochloride

Cat. No. B3059831
CAS RN: 1312784-54-5
M. Wt: 164.67
InChI Key: AWYYVHSHGGSKCG-UHFFFAOYSA-N
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Description

1,2,2-Trimethylpiperazine hydrochloride is a chemical compound with the CAS Number: 932047-03-5 . It has a molecular weight of 164.68 and its IUPAC name is 1,2,2-trimethylpiperazine hydrochloride . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,2,2-Trimethylpiperazine hydrochloride, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The linear formula of 1,2,2-Trimethylpiperazine hydrochloride is C7H17ClN2 . The Inchi Code is 1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H .

Scientific Research Applications

Antibacterial Activity

Research on derivatives of chitosan that include trimethylpiperazine moieties has shown promising antibacterial properties. Specifically, di-quaternary trimethylpiperazine derivatives of chitosan were investigated and found to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µg/ml. These compounds were more active at neutral pH levels than at acidic conditions, indicating the potential for trimethylpiperazine derivatives in developing new antibacterial agents (Másson et al., 2008).

Nanofiltration Membrane Development

In the field of separation science, trimethylpiperazine has been utilized in the synthesis of nanofiltration membranes. A study involved the preparation of thin-film composite membranes using piperazine derivatives for the desalting and separation of amino acids, demonstrating the role of these compounds in enhancing membrane hydrophilicity, molecular weight cut-off values, and surface potential. Such membranes have shown significant potential in water purification and the selective separation of compounds (Vyas & Ray, 2015).

Pharmaceutical Synthesis

Trimethylpiperazine derivatives have also been explored in the synthesis of pharmaceuticals. For instance, the synthesis of Lomerizine hydrochloride, a drug used for migraine prevention, involves the use of piperazine as a key intermediate. This highlights the utility of trimethylpiperazine in pharmaceutical manufacturing processes, contributing to the development of therapeutic agents (Li Ai, 2003).

Antidepressant and Anxiolytic Effects

Trimethylpiperazine derivatives have been studied for their potential antidepressant and anxiolytic effects. Compounds like HBK-14 and HBK-15, containing phenylpiperazine structures, have demonstrated significant activity in animal models, indicating the potential of trimethylpiperazine derivatives in the development of new treatments for depression and anxiety disorders (Pytka et al., 2015).

properties

IUPAC Name

1,2,2-trimethylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYYVHSHGGSKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693514
Record name 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trimethylpiperazine hydrochloride

CAS RN

1312784-54-5, 932047-03-5
Record name Piperazine, 1,2,2-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312784-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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